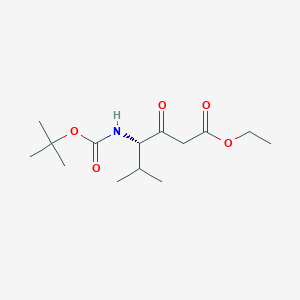

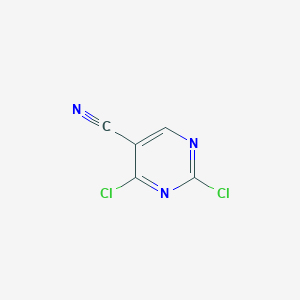

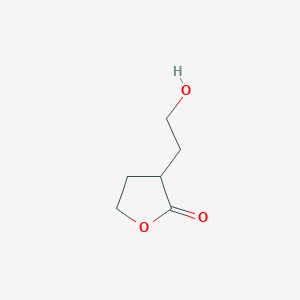

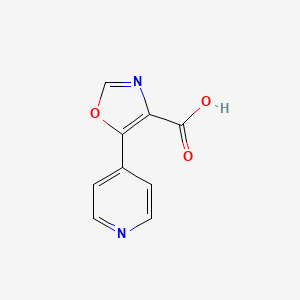

5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid (POCA) is a heterocyclic organic compound belonging to the oxazole class of compounds. It is a colorless solid which is soluble in organic solvents. POCA has a variety of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antimicrobial Activities

5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. For instance, the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, which includes the use of 5-Pyridin-4-yl derivatives, revealed that these compounds exhibit good to moderate antimicrobial activity (Bayrak et al., 2009). Similarly, a series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carbonitriles and alkyl N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carboxylic acid esters were synthesized and evaluated for their antibacterial and antifungal activity, with some showing moderate antimicrobial activity (Komsani et al., 2015).

Anticancer Potential

Research has also delved into the anticancer properties of 5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid derivatives. A study synthesized novel compounds incorporating oxazole, pyrazoline, and pyridine, and evaluated them for anticancer activity. The findings indicated that one of these compounds exhibited high potency against cancer cell lines (Katariya et al., 2021).

Catalytic Activities

In the realm of catalysis, derivatives of 5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid have been employed. For example, N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, synthesized using derivatives of 5-Pyridin-4-yl, showed effective catalytic activities for direct arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018).

Synthesis of Metal-Organic Frameworks

Furthermore, 5-Pyridin-4-yl derivatives are used in synthesizing metal-organic frameworks. A study reported the synthesis and characterization of polymers based on 5-(pyridine-3-yl)pyrazole-3-carboxylic acid, exhibiting interesting properties like fluorescence and magnetic interactions (Cheng et al., 2016).

Design of Antithrombotic Agents

Research on 5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid derivatives extends to the development of antithrombotic agents. For instance, the synthesis of specific derivatives showed good in vivo activity as antithrombotic agents (Babu et al., 2016).

properties

IUPAC Name |

5-pyridin-4-yl-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-8(14-5-11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIXBZMVZGQXAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(N=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.